molecular formula C14H14N2O2S3 B2790256 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine CAS No. 1219914-30-3

6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine

Cat. No. B2790256
CAS RN: 1219914-30-3
M. Wt: 338.46
InChI Key: IMDBLPKIOSKVJQ-UHFFFAOYSA-N
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Description

6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine, also known as MTA, is a chemical compound that belongs to the class of benzothiazole compounds. MTA has been studied in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine involves the inhibition of various cellular pathways that are involved in cancer cell growth and survival. 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can induce apoptosis by activating the caspase pathway and by downregulating the expression of anti-apoptotic proteins. 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can also induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and by upregulating the expression of cell cycle inhibitors. In addition, 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can inhibit the activity of various enzymes that are involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can also inhibit the migration and invasion of cancer cells, leading to the suppression of metastasis. In neuronal cells, 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can protect against oxidative stress and inflammation, leading to the prevention of neurodegeneration. In addition, 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can inhibit the growth of bacteria and fungi, leading to the prevention of infections.

Advantages and Limitations for Lab Experiments

6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has several advantages for lab experiments, including its high purity and stability, its relatively low cost, and its compatibility with various assays and techniques. However, 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability in some regions.

Future Directions

There are several future directions for the research on 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine, including the development of more efficient synthesis methods, the optimization of its anticancer properties, the investigation of its potential use in combination with other drugs, and the exploration of its applications in other fields, such as neuroprotection and infection control. In addition, further studies are needed to elucidate the mechanism of action of 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine and to identify its molecular targets in cancer cells and other cell types.
Conclusion:
In conclusion, 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine, or 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine, is a chemical compound that has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has been shown to have anticancer, neuroprotective, antibacterial, and antifungal properties, and its mechanism of action involves the inhibition of various cellular pathways that are involved in cancer cell growth and survival. Further studies are needed to explore the potential of 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine in other fields and to identify its molecular targets in different cell types.

Synthesis Methods

6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can be synthesized through a multistep process involving the reaction of 2-aminobenzenethiol with 2-bromoethyl methyl sulfone in the presence of a base, followed by the condensation of the resulting intermediate with 2-bromoethyl thiophene-2-carboxylate in the presence of a catalyst. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method of 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has been optimized to improve the yield and purity of the final product, making it suitable for large-scale production.

Scientific Research Applications

6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has been investigated for its anticancer properties. Studies have shown that 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has also been studied for its potential application as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. In addition, 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has been investigated for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

6-methylsulfonyl-N-(2-thiophen-2-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S3/c1-21(17,18)11-4-5-12-13(9-11)20-14(16-12)15-7-6-10-3-2-8-19-10/h2-5,8-9H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDBLPKIOSKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine

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